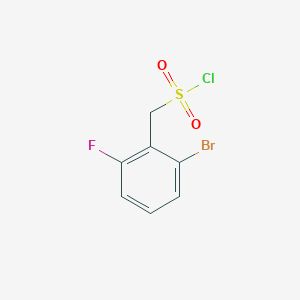

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Bromo-6-fluorophenyl)methanesulfonyl chloride” is an organic compound with the CAS Number: 1593442-40-0 . It has a molecular weight of 287.54 . This compound is widely used in chemical synthesis, especially to synthesize biologically active molecules.

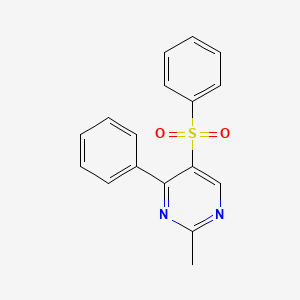

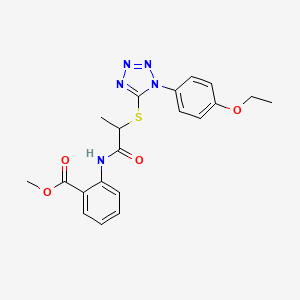

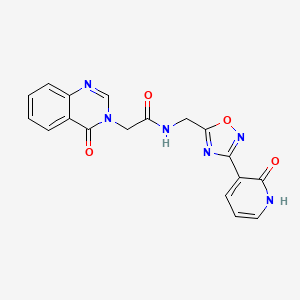

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H5BrClFO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 287.53 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in my web search.Aplicaciones Científicas De Investigación

Acceleration of Enzymatic Reactions

- Methanesulfonyl fluoride, a related compound, acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, indicating the potential of sulfonyl compounds in studying enzyme inhibition and reaction mechanisms (Kitz & Wilson, 1963).

Advances in Cross-Coupling Reactions

- A Pd-catalyzed cross-coupling method using methanesulfonamide, which shares a functional group with (2-Bromo-6-fluorophenyl)methanesulfonyl chloride, offers a high-yield, genotoxic impurity-free synthesis route for various compounds, suggesting its utility in creating safer synthetic pathways (Rosen et al., 2011).

Synthesis of Natural Products and Pharmaceuticals

- The ability of bromodifluoro(phenylsulfanyl)methane to undergo Friedel–Crafts-type alkylation indicates the potential of similar sulfonyl chlorides in synthesizing complex organic molecules, including naturally occurring derivatives (Kuhakarn et al., 2011).

Fluorination and Nucleophilic Substitution Reactions

- The combination of methanesulfonyl fluoride with cesium fluoride for selective fluorination of benzyl alcohols showcases the relevance of sulfonyl chlorides in fluorination reactions, providing pathways to synthesize fluorinated organic compounds (Makino & Yoshioka, 1987).

Catalytic Applications and Enantioselective Synthesis

- Iridium-catalyzed allylic alkylation of fluorobis(phenylsulfonyl)methane demonstrates the potential of sulfonyl chloride derivatives in catalysis and enantioselective synthesis, leading to the creation of enantiopure compounds (Liu et al., 2009).

Propiedades

IUPAC Name |

(2-bromo-6-fluorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFHUFROHPYPGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2829013.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2829014.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829024.png)

![3-(3-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829025.png)